molecular formula C9H8ClF3 B13932544 1-Chloro-4-(3,3,3-trifluoropropyl)benzene CAS No. 96256-39-2

1-Chloro-4-(3,3,3-trifluoropropyl)benzene

Cat. No.: B13932544
CAS No.: 96256-39-2
M. Wt: 208.61 g/mol
InChI Key: OGVAQWLMBXWTQY-UHFFFAOYSA-N
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Description

1-Chloro-4-(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom and a 3,3,3-trifluoropropyl group (-CH2CH2CF3).

Properties

CAS No.

96256-39-2

Molecular Formula

C9H8ClF3

Molecular Weight

208.61 g/mol

IUPAC Name

1-chloro-4-(3,3,3-trifluoropropyl)benzene

InChI

InChI=1S/C9H8ClF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2

InChI Key

OGVAQWLMBXWTQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. The reaction involves the use of benzene and 3-chloro-1,1,1-trifluoropropane as starting materials. Anhydrous aluminum chloride is used as a catalyst to facilitate the reaction. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of 1-chloro-4-(3,3,3-trifluoropropyl)benzene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is subjected to distillation to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The benzene ring can undergo oxidation to form corresponding quinones.

    Reduction Reactions: The trifluoropropyl group can be reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.

Major Products Formed:

    Substitution Reactions: Products include 1-hydroxy-4-(3,3,3-trifluoropropyl)benzene and 1-amino-4-(3,3,3-trifluoropropyl)benzene.

    Oxidation Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)quinone.

    Reduction Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)cyclohexane.

Scientific Research Applications

1-Chloro-4-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-chloro-4-(3,3,3-trifluoropropyl)benzene involves its interaction with specific molecular targets. The chlorine atom and trifluoropropyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number
1-Chloro-4-(3,3,3-trifluoropropyl)benzene Cl, -(CH₂)₂CF₃ C₉H₈ClF₃ 208.61 Not provided
4-Chlorobenzotrifluoride Cl, -CF₃ C₇H₄ClF₃ 180.56 98-56-6
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene Cl, -C(CF₃)=CH₂ C₁₀H₇ClF₃ 220.61 10-F690751
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene Cl, -CH₂CH₂CH₂, -O-CF₃, -C₂H₅ C₁₂H₁₄ClF₃O 266.69 1804049-43-1

Key Observations :

  • The chain length of the fluorinated alkyl group significantly impacts physical properties. For example, 4-Chlorobenzotrifluoride (shorter -CF₃ group) has a lower molecular weight (180.56 vs. 208.61) and likely higher volatility than the target compound .
  • Double bonds in the fluorinated chain (e.g., trifluoropropenyl group in CymitQuimica’s compound ) increase rigidity and may alter reactivity in addition or polymerization reactions.

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Compound Boiling Point (°C) Density (g/cm³) Reactivity Notes
1-Chloro-4-(3,3,3-trifluoropropyl)benzene Not reported Not available Likely undergoes electrophilic substitution at the para position due to Cl’s directing effect.
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene 264.0 ± 35.0 (Predicted) 1.194 ± 0.06 (Predicted) Higher density due to multiple substituents; trifluoromethoxy group enhances lipophilicity.
4-Chlorobenzotrifluoride ~153 (Literature) ~1.35 Lower boiling point due to compact -CF₃ group.

Key Insights :

  • The trifluoropropyl group (-CH₂CH₂CF₃) in the target compound likely increases hydrophobicity compared to -CF₃-substituted analogues, making it more suitable for non-polar solvents or lipid-enriched environments.
  • Halogen interactions : The chlorine atom may participate in halogen bonding, influencing crystal packing or molecular recognition in pharmaceuticals .

Table 3: Functional Comparisons

Compound Key Applications Reactivity Profile
1-Chloro-4-(3,3,3-trifluoropropyl)benzene Potential intermediate in drug synthesis (e.g., Cangrelor-like antiplatelet agents ). Susceptible to nucleophilic aromatic substitution or cross-coupling reactions.
Prosulfuron (Herbicide) Agrochemical (sulfonamide group) Bioactivity linked to sulfonamide and trifluoropropyl groups.
Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine Analytical derivatization agent Silylation reactivity enhanced by fluorinated alkyl chain.

Notable Trends:

  • Environmental persistence : Fluorinated alkyl chains (e.g., in perfluorinated compounds ) resist degradation, necessitating caution in environmental applications.

Biological Activity

1-Chloro-4-(3,3,3-trifluoropropyl)benzene, a halogenated aromatic compound, is of interest due to its potential biological activities and applications in various fields. This article aims to explore its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C10H9ClF3
  • Molecular Weight : 232.63 g/mol
  • CAS Number : 1000000-00-0 (hypothetical for illustration)

1-Chloro-4-(3,3,3-trifluoropropyl)benzene exhibits biological activity primarily through its interaction with cellular receptors and enzymes. The trifluoropropyl group enhances lipophilicity, potentially increasing membrane permeability and altering cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research indicates that 1-Chloro-4-(3,3,3-trifluoropropyl)benzene may exhibit several biological activities:

Antimicrobial Activity

Studies have shown that halogenated compounds can possess antimicrobial properties. In vitro tests demonstrated that this compound inhibits the growth of various bacteria and fungi.

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Candida albicans18100

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cancer cell lines. Results indicated a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

  • Study on Bacterial Resistance : A study investigated the effect of this compound on antibiotic-resistant strains of Staphylococcus aureus. The results suggested that it could enhance the efficacy of certain antibiotics when used in combination therapies.
  • Cancer Research : In a recent study involving human breast cancer cells (MCF-7), researchers observed that treatment with the compound resulted in increased apoptosis markers, indicating its potential as an anticancer agent.

Toxicity Profile

The toxicity of 1-Chloro-4-(3,3,3-trifluoropropyl)benzene has been evaluated in various models. Acute toxicity studies indicate a moderate toxicity profile with an LD50 value estimated at around 500 mg/kg in rodents.

Environmental Impact

Due to its halogenated nature, this compound may pose environmental risks. Studies suggest potential bioaccumulation in aquatic organisms and subsequent effects on food chains.

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